
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate
Übersicht
Beschreibung
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In neuroprotection, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration.
Biochemical and Physiological Effects:
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegeneration. In materials science, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Additionally, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is relatively easy to synthesize and has good stability, making it a convenient compound to work with. However, one limitation of using (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate for cancer treatment. In neuroscience, studies are needed to determine the specific mechanisms by which (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate exerts its neuroprotective effects and to explore its potential applications in the treatment of neurodegenerative diseases. In materials science, further research is needed to explore the potential applications of (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate in the synthesis of novel materials with unique electronic and optical properties.
Wissenschaftliche Forschungsanwendungen
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In neuroscience, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, (5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.
Eigenschaften
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-13-6-8-15(9-7-13)23-12-19(22)24-11-14-10-18(25-21-14)16-4-2-3-5-17(16)20/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKGWEWSJQJFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(2-Fluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-((3-(2-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(2,4-difluorophenyl)urea](/img/structure/B3400694.png)
![1-(4-Chlorophenyl)-3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)urea](/img/structure/B3400695.png)
![2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400699.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400707.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400714.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3400721.png)
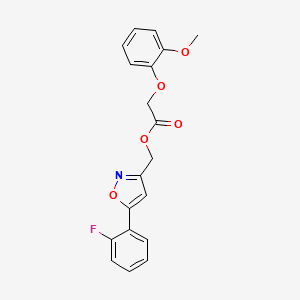
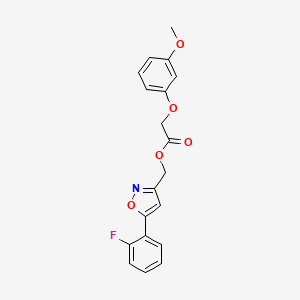
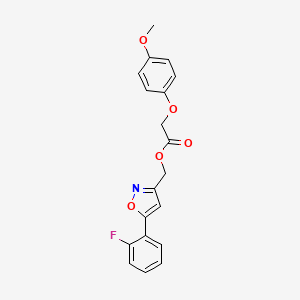
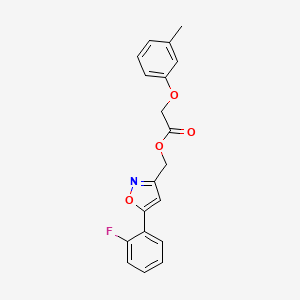
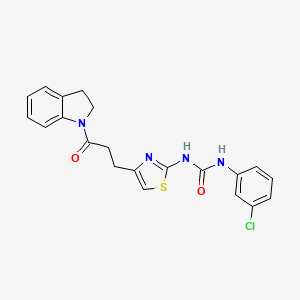
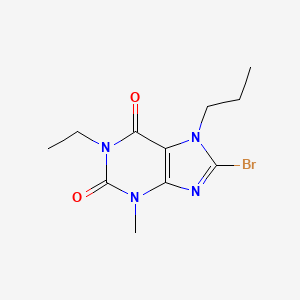
![N-(3-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3400780.png)